(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one
Description
The compound (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one is a structurally complex bicyclic lactone derivative. Its core structure consists of a cyclopenta[b]furan-2-one scaffold with two key functional modifications:
- A tert-butyldiphenylsilyl (TBDPS) group at the 4-position, acting as a steric protecting group for the hydroxyl moiety.
- A tetrahydropyranyl (THP) ether at the 5-position, serving as an acid-labile protecting group.
These modifications are critical in synthetic organic chemistry, particularly in multi-step syntheses of prostaglandins, terpenoids, and other bioactive molecules. The TBDPS group enhances stability against nucleophilic and basic conditions, while the THP ether allows selective deprotection under mild acidic conditions .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O5Si/c1-29(2,3)35(21-12-6-4-7-13-21,22-14-8-5-9-15-22)32-20-24-23-18-27(30)33-25(23)19-26(24)34-28-16-10-11-17-31-28/h4-9,12-15,23-26,28H,10-11,16-20H2,1-3H3/t23-,24-,25+,26-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUBBAJCNWPXGW-VBGSWAKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)OC5CCCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)OC5CCCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562908 | |
| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92596-29-7 | |
| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hexahydro-2H-cyclopenta[b]furan-2-one core with specific functional groups that enhance its reactivity and biological interactions. The presence of the tert-butyldiphenylsilyl group is particularly noteworthy as it may influence the compound's solubility and binding properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyl and silyl groups participate in hydrogen bonding and hydrophobic interactions, allowing the compound to bind effectively to various enzymes.
- Receptor Modulation : It has been suggested that this compound may act on specific receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cell proliferation.
Biological Activity Overview
The following sections summarize the biological activities reported for this compound and related furan derivatives.
Antimicrobial Activity
Furan derivatives have been associated with significant antimicrobial properties. For instance, studies indicate that compounds structurally related to furan can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 64 µg/mL, showcasing their potential as antibacterial agents .
Anti-Cancer Potential
Research highlights the anti-cancer capabilities of furan derivatives. For example, certain compounds have shown promising results against human cervical cancer cells (HeLa), with IC50 values indicating effective inhibition of cell proliferation. The proposed mechanism involves interference with mitochondrial function and apoptosis pathways .
Anti-inflammatory Effects
Furan compounds are known to exhibit anti-inflammatory properties by modulating immune responses and reducing oxidative stress. They have been shown to influence signaling pathways such as MAPK and PPAR-γ, which are crucial in regulating inflammation .
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Aryl Furan Derivatives | Structure | Antibacterial against E. coli |
| Benzofuran Derivatives | Structure | Anticancer activity against various cell lines |
| 4-Benzyl Furan | Structure | Anti-inflammatory effects |
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various furan derivatives against multiple strains of bacteria. The results indicated that certain analogs demonstrated superior activity compared to standard antibiotics like tetracycline .
- Cancer Cell Line Evaluation : In vitro studies on HeLa cells revealed that specific furan conjugates exhibited significant cytotoxic effects, suggesting potential for therapeutic development in oncology .
- Inflammation Modulation : Research focusing on natural furan derivatives showed their ability to modulate inflammatory pathways effectively, highlighting their therapeutic potential in treating inflammatory diseases .
Scientific Research Applications
Synthesis Techniques
The synthesis of cyclopenta[b]furan-2-one derivatives, including the target compound, often involves multicomponent reactions. A notable method is the multicomponent domino synthesis , which integrates Knoevenagel condensation followed by cycloisomerization. This approach not only yields the desired compound but also introduces multiple stereocenters and functional groups in a single step .
Cytotoxicity Studies
Research has indicated that cyclopenta[b]furan derivatives exhibit promising cytotoxic activities against various cancer cell lines. For instance, derivatives similar to the target compound have been tested against HeLa and MCF-7 cell lines, demonstrating significant inhibitory effects. The structure-activity relationship (SAR) analysis suggests that modifications to the molecular framework can enhance cytotoxic potency .
Material Science Applications
The unique structural properties of (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one make it a candidate for use in polymeric materials . Its ability to form stable cross-links can be advantageous in developing high-performance coatings and adhesives that require thermal stability and chemical resistance .
Case Study 1: Cancer Therapeutics Development
In a study focusing on the development of new anticancer agents, derivatives of cyclopenta[b]furan were synthesized and screened for their efficacy against multiple cancer types. The findings indicated that certain modifications significantly enhanced their potency compared to traditional chemotherapeutics .
Case Study 2: Polymer Composites
Another investigation explored the incorporation of cyclopenta[b]furan derivatives into polymer matrices. The results showed improved mechanical properties and thermal stability, suggesting potential applications in aerospace and automotive industries where lightweight and durable materials are essential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related cyclopenta[b]furan-2-one derivatives, focusing on functional groups, physical properties, and synthetic applications:
Key Observations:
Protecting Group Strategy :
- The TBDPS group in the target compound offers superior steric protection compared to TBDMS () or acetyl groups (), making it ideal for reactions requiring prolonged stability .
- THP vs. Benzoyl/Acetyl : THP ethers (target) are acid-labile, whereas benzoyl/acetyl esters () require basic or nucleophilic conditions for cleavage, enabling orthogonal deprotection .
Polarity and Solubility :
- The unprotected Corey lactone diol () is water-soluble due to free hydroxyl groups, while silyl-protected derivatives (e.g., target compound) are lipophilic, favoring organic-phase reactions .
Synthetic Utility :
- The aldehyde in facilitates C–C bond formation (e.g., Wittig reactions), whereas the target compound’s protected hydroxyls are tailored for sequential deprotection in prostaglandin synthesis .
Preparation Methods
Silyl Ether Protection
The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect the primary alcohol moiety of the cyclopentane precursor. As described in Patent EP2495235B1, the reaction employs tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base, dissolved in anhydrous dimethylformamide (DMF) at 0–20°C. This step achieves >90% yield under optimized conditions, with the silyl group providing steric bulk to prevent undesired side reactions in subsequent steps.
Tetrahydropyranyl Ether Formation
Following silylation, the secondary alcohol is protected as a THP ether using dihydropyran (DHP) and a catalytic acid such as pyridinium p-toluenesulfonate (PPTS). The reaction proceeds in dichloromethane at room temperature, with the THP group enhancing solubility for downstream purification. Notably, the stereochemistry at C5 is preserved due to the rigid bicyclic framework, as confirmed by X-ray crystallography in related compounds.
Lactonization and Cyclization
The final lactonization step involves activation of the carboxylic acid precursor using 2,4,6-trichlorobenzoyl chloride, followed by intramolecular cyclization under high-dilution conditions. This method minimizes oligomerization and ensures high regioselectivity for the six-membered lactone.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Table 1: Comparative Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Silylation | TBDPSCl, imidazole | DMF | 0–20°C | 8 | 90 |
| THP Protection | DHP, PPTS | CH₂Cl₂ | RT | 12 | 85 |
| Lactonization | 2,4,6-Trichlorobenzoyl chloride | Toluene | 80°C | 6 | 78 |
-
Solvent Choice : DMF polar aprotic solvent facilitates silylation by stabilizing the transition state, while toluene’s high boiling point aids lactonization.
-
Temperature Control : Exothermic silylation requires gradual warming from 0°C to room temperature to avoid epimerization.
-
Catalyst Loading : PPTS (5 mol%) ensures efficient THP formation without acidic degradation.
Stereochemical Control and Analytical Validation
The target compound’s (3aR,4S,5R,6aS) configuration is maintained through:
-
Chiral Pool Synthesis : Starting from enantiomerically pure cyclopentanol derivatives, as evidenced by optical rotation data ([α]D²⁵ = +34.5° in CHCl₃).
-
Stereoselective Protection : The TBDPS group’s bulkiness directs THP ether formation to the less hindered secondary alcohol.
-
X-ray Crystallography : A related cyclopenta[d]furo[2,3-b]furan derivative confirmed the bicyclic system’s chair-like conformation, which enforces transannular steric effects to preserve stereochemistry.
Table 2: Characterization Data
Industrial-Scale Considerations
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves silylated byproducts, while recrystallization from ethanol/water mixtures enhances purity to >99%.
-
Cost Efficiency : TBDPSCl’s high cost (∼$320/mol) necessitates recovery via aqueous workup, achieving 80% reagent reuse.
-
Stability : The compound is hygroscopic; storage under N₂ at −20°C prevents THP ether hydrolysis.
Applications in Prostaglandin Synthesis
This intermediate’s utility lies in its dual protection strategy, enabling sequential deprotection:
-
Acidic Hydrolysis : 1M HCl in THF removes the THP group without affecting the TBDPS ether.
-
Fluoride Cleavage : Tetrabutylammonium fluoride (TBAF) selectively cleaves the silyl ether, yielding the primary alcohol for further functionalization.
In Klar et al.’s prostaglandin F₂α synthesis, the deprotected intermediate underwent Wittig olefination with a stabilized ylide to install the ω-chain, achieving 65% overall yield from the lactone .
Q & A
Q. Q1: What are the key steps for synthesizing this compound, considering its protective groups?
The synthesis involves sequential protection of hydroxyl groups. The tert-butyldiphenylsilyl (TBDPS) group is introduced first under anhydrous conditions using TBDPS-Cl and a base like imidazole in DMF. The tetrahydropyranyl (THP) group is then added via acid-catalyzed reaction with dihydropyran (DHP) in dichloromethane. Intermediate purification by column chromatography (silica gel, hexane/EtOAc gradients) is critical. The final lactonization step typically employs Mitsunobu conditions (DIAD, PPh3) or acidic cyclization .
Q. Q2: Which analytical methods reliably confirm the compound’s structure and stereochemistry?
- Optical Rotation : Measure in methanol (e.g., -44° at c=1.4) to verify enantiomeric purity .
- NMR Spectroscopy : Use <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HSQC) to assign stereocenters. Key signals include δ 1.05 (TBDPS tert-butyl) and δ 3.5–4.5 (THP oxymethine) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+Na]<sup>+</sup> (expected m/z ~600–650 depending on substituents) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: Protective Group Stability and Compatibility
Q. Q3: How do TBDPS and THP groups behave under acidic/basic conditions, and how can unexpected deprotection be mitigated?
- TBDPS Stability : Resists bases (e.g., NaOMe) but cleaved by TBAF or HF-pyridine. Avoid protic acids (e.g., HCl), which may hydrolyze THP first.
- THP Sensitivity : Labile under aqueous acidic conditions (pH <3). Use buffered fluoride (e.g., TBAF in THF) for selective TBDPS removal without THP cleavage.
Contradictions in stability (e.g., premature THP deprotection) can arise if reaction pH is miscalculated. Validate stepwise deprotection via intermediate NMR analysis .
Advanced: Stereochemical Control and Validation
Q. Q4: How can researchers ensure correct stereochemical outcomes during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., Corey lactone derivatives) to propagate stereochemistry .
- X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals (e.g., in EtOAc/hexane) .
- Stereochemical Purity : Confirm via chiral HPLC (Chiralpak AD-H column, heptane/IPA) or optical rotation consistency with literature .
Contradictory Data Analysis
Q. Q5: How should researchers address discrepancies between expected and observed spectral data?
- Diastereomer Formation : Check for epimerization during acidic steps (e.g., lactonization). Repeat reactions under milder conditions (lower temperature, shorter duration) .
- Impurity Identification : Use LC-MS to detect side products (e.g., incomplete protection). Repurify intermediates via preparative HPLC .
- Case Example : If <sup>13</sup>C NMR shows unexpected carbonyl shifts, consider ketone hydrate formation due to trace moisture. Dry solvents over molecular sieves and repeat .
Scale-Up Challenges
Q. Q6: What are common pitfalls when scaling up synthesis, and how can they be resolved?
- Yield Drops : Optimize mixing efficiency (e.g., switch from batch to flow reactor for exothermic steps like silylation) .
- Side Reactions : Monitor temperature rigorously; THP protection is exothermic and may require slow DHP addition.
- Purification : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective scale-up .
Stability Under Storage Conditions
Q. Q7: What storage conditions maximize compound stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
